molecular formula C9H8N2O3 B1465597 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 944896-44-0

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B1465597
CAS No.: 944896-44-0
M. Wt: 192.17 g/mol
InChI Key: HIUHJNOOMXAGST-UHFFFAOYSA-N
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Description

“6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid” is a chemical compound with the molecular weight of 192.17 . It is a yellow to brown solid and is stored in a refrigerator .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of imidazo[1,2-a]pyridine compounds . For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The IUPAC name for this compound is 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid . The InChI code is 1S/C9H8N2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 192.17 . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of 6-methoxyimidazo[1,2-b]pyridazines have been explored, demonstrating the versatility of this heterocyclic system in undergoing reactions like the Mannich reaction and providing insights into its structural properties through NMR spectra and acidity constants (Lombardino, 1968).
  • A novel synthesis route for 2-mercapto-5-methoxyimidazo[4,5-b]pyridine has been developed, highlighting the methodological advancements in creating structurally complex imidazo pyridine derivatives (Liu Tian-yu, 2010).
  • Research into the synthesis of novel heterocyclic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride has led to the creation of a range of polycyclic heteroaromatic compounds, showcasing the chemical diversity achievable with this core structure (Patankar et al., 2008).

Biological Activities

  • The antiinflammatory and analgesic activities of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives have been evaluated, identifying compounds with potential therapeutic benefits. The study also examines the structure-activity relationship, providing insights into the molecular features contributing to these biological effects (Di Chiacchio et al., 1998).

Drug Development and Therapeutic Applications

  • Research has also focused on the development of novel 5-hydroxytryptamine (5-HT3) receptor antagonists from conformationally restricted fused imidazole derivatives. These studies offer valuable information for the design of drugs targeting the 5-HT3 receptor, with implications for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into the mitochondria or nucleus, where it can exert its biochemical effects. The distribution of this compound is crucial for its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of this compound can influence its biochemical properties and cellular effects.

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHJNOOMXAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717074
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-44-0
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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